1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride
Description
1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride is a cyclopropane-containing amine derivative with a 4-chlorophenyl substituent and two fluorine atoms on the cyclopropane ring. The 4-chlorophenyl group enhances lipophilicity, while the difluorocyclopropane moiety introduces ring strain and polarity, influencing pharmacokinetic properties such as metabolic stability and membrane permeability .
Properties
Molecular Formula |
C9H9Cl2F2N |
|---|---|
Molecular Weight |
240.07 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H8ClF2N.ClH/c10-7-3-1-6(2-4-7)8(13)5-9(8,11)12;/h1-4H,5,13H2;1H |
InChI Key |
LNWALRBHBPVTJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)(C2=CC=C(C=C2)Cl)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride typically involves several steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable precursor with a cyclopropanating agent under controlled conditions.
Substitution: The introduction of the 4-chlorophenyl group and the two fluorine atoms is carried out through substitution reactions. Common reagents for these steps include halogenating agents and chlorinating agents.
Amination: The final step involves the introduction of the amine group, followed by the formation of the hydrochloride salt. This is typically achieved through the reaction of the intermediate compound with an amine source, followed by treatment with hydrochloric acid.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate. It may serve as a building block for the synthesis of drugs targeting various diseases.
Biological Research: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound is used in the development of new materials and as a reagent in chemical synthesis processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Position : The 2,4-dichlorophenyl derivative () shows enhanced steric bulk, which may reduce metabolic clearance but increase toxicity risks .
Fluorination: Difluoro substitution on the cyclopropane ring (target compound) enhances electronegativity and metabolic stability compared to non-fluorinated analogues like 2-(4-Chlorophenyl)cyclopropan-1-amine .
Trifluoromethyl Group : The 3-trifluoromethylphenyl variant () introduces strong electron-withdrawing effects, improving resistance to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
